2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole
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Overview
Description
2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole is a heterocyclic compound that features an oxazole ring with a nitro group and a vinyl group. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-vinyl-oxazole with a nitrating agent such as nitric acid or a nitrating mixture. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The vinyl group can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Cyclization: Catalysts like palladium or copper are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(2-(5-nitrophenyl)vinyl)oxazole
- 2-Methyl-5-(2-(5-nitroimidazol-2-yl)vinyl)oxazole
- 2-Methyl-5-(2-(5-nitrothiazol-2-yl)vinyl)oxazole
Uniqueness
2-Methyl-5-(2-(5-nitrooxazol-2-yl)vinyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and vinyl groups in the oxazole ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
2-methyl-5-[(E)-2-(5-nitro-1,3-oxazol-2-yl)ethenyl]-1,3-oxazole |
InChI |
InChI=1S/C9H7N3O4/c1-6-10-4-7(15-6)2-3-8-11-5-9(16-8)12(13)14/h2-5H,1H3/b3-2+ |
InChI Key |
RQDZLWAVFGZQAT-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC=C(O1)/C=C/C2=NC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC=C(O1)C=CC2=NC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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